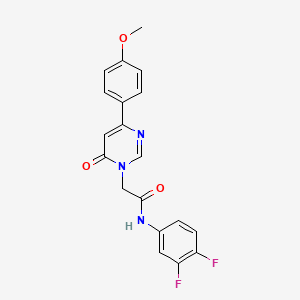
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Descripción general
Descripción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoate analogs, which are designed to target the altered energy metabolism of cancer cells.
Mecanismo De Acción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the flow of energy through the TCA cycle, leading to increased oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to decrease ATP production, increase reactive oxygen species (ROS) production, and induce apoptosis in cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to other anticancer agents, such as platinum-based drugs and taxanes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide is its ability to selectively target cancer cells while sparing normal cells. This makes this compound a promising anticancer agent with fewer side effects than traditional chemotherapy. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide research. One direction is to further investigate the mechanism of action of this compound and its effects on cancer metabolism. Another direction is to explore the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in different types of cancer. Finally, there is a need to develop new formulations of this compound that improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been extensively studied for its anticancer properties in preclinical and clinical studies. In preclinical studies, this compound has been shown to selectively target cancer cells by inhibiting mitochondrial energy metabolism, leading to increased oxidative stress and apoptosis. This compound has also been shown to enhance the efficacy of other anticancer agents, such as platinum-based drugs and taxanes.
In clinical studies, this compound has shown promising results in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. This compound has been well-tolerated in clinical trials, with manageable side effects.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-2-29-21-10-9-18(14-19(21)23)30(27,28)24-17-8-7-15-11-12-25(20(15)13-17)22(26)16-5-3-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYLMRAJBUBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)

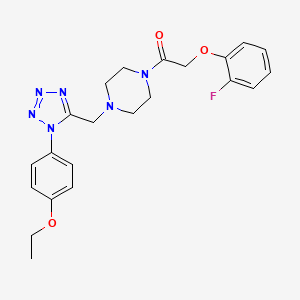
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3402300.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)
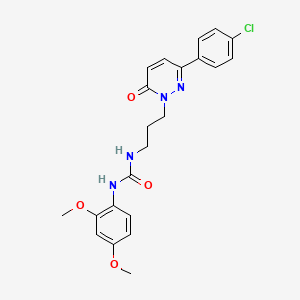
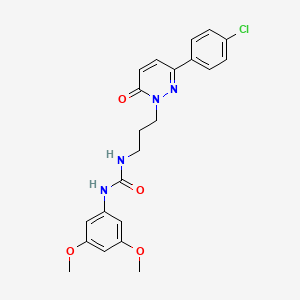
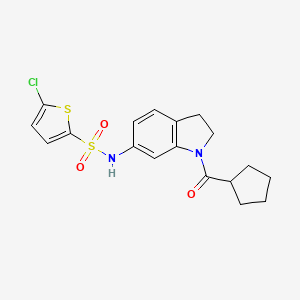
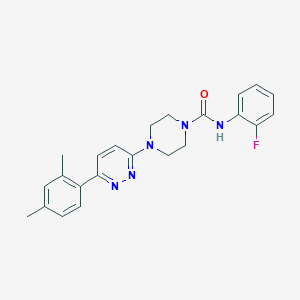
![2-(2-fluorophenyl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3402343.png)
